5-[4-(4-FLUOROBENZENESULFONYL)PIPERAZIN-1-YL]-2-NITRO-N-(OXOLAN-2-YLMETHYL)ANILINE
Description
5-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]-2-nitro-N-(oxolan-2-ylmethyl)aniline is a complex organic compound that features a piperazine ring substituted with a fluorobenzenesulfonyl group, a nitro group, and an oxolan-2-ylmethyl group
Properties
IUPAC Name |
5-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-2-nitro-N-(oxolan-2-ylmethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN4O5S/c22-16-3-6-19(7-4-16)32(29,30)25-11-9-24(10-12-25)17-5-8-21(26(27)28)20(14-17)23-15-18-2-1-13-31-18/h3-8,14,18,23H,1-2,9-13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMANZDNDQSYIQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=C(C=CC(=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]-2-nitro-N-(oxolan-2-ylmethyl)aniline typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Fluorobenzenesulfonyl Group: This step involves the reaction of the piperazine derivative with 4-fluorobenzenesulfonyl chloride under basic conditions.
Attachment of the Oxolan-2-ylmethyl Group: This step involves the reaction of the nitroaniline derivative with oxolan-2-ylmethyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the nitro group.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorobenzenesulfonyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: The major product would be the corresponding amine derivative.
Substitution: Products would depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
5-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]-2-nitro-N-(oxolan-2-ylmethyl)aniline has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with biological targets.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]-2-nitro-N-(oxolan-2-ylmethyl)aniline involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in cancer cell proliferation.
Pathways Involved: It may inhibit key signaling pathways that are essential for cancer cell survival and growth.
Comparison with Similar Compounds
Similar Compounds
2-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]-4,8-dimethylquinoline: This compound shares the fluorobenzenesulfonyl-piperazine moiety but differs in its quinoline structure.
5-(4-piperazin-1-yl)-2-aryloxazoles: These compounds have a similar piperazine ring but differ in their oxazole structure.
Uniqueness
5-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]-2-nitro-N-(oxolan-2-ylmethyl)aniline is unique due to its combination of a nitro group, an oxolan-2-ylmethyl group, and a fluorobenzenesulfonyl-piperazine moiety. This unique structure contributes to its distinct chemical and biological properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
